molecular formula C23H19Br B13142630 9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene CAS No. 400607-00-3

9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene

Cat. No.: B13142630
CAS No.: 400607-00-3
M. Wt: 375.3 g/mol
InChI Key: CIJKUMVPXMVZHP-UHFFFAOYSA-N
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Description

9-Bromo-10-(4-isopropylphenyl)anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications . This compound, in particular, features a bromine atom at the 9th position and an isopropylphenyl group at the 10th position of the anthracene core, which can significantly influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-10-(4-isopropylphenyl)anthracene typically involves a Suzuki-Miyaura cross-coupling reaction. This method is widely used for forming carbon-carbon bonds between a boronic acid and an aryl halide. The reaction conditions generally include a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a suitable solvent such as toluene or ethanol .

Industrial Production Methods

While specific industrial production methods for 9-Bromo-10-(4-isopropylphenyl)anthracene are not extensively documented, the general approach would likely involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-10-(4-isopropylphenyl)anthracene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted anthracene derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-Bromo-10-(4-isopropylphenyl)anthracene largely depends on its photophysical properties. When exposed to light, the compound can absorb photons and transition to an excited state. This excited state can then participate in various photochemical reactions, such as energy transfer processes in OLEDs or photon upconversion systems . The molecular targets and pathways involved are primarily related to its ability to interact with light and transfer energy efficiently .

Comparison with Similar Compounds

Similar Compounds

  • 9-Phenyl-10-(4-isopropylphenyl)anthracene
  • 9,10-Diphenylanthracene
  • 9,10-Dimethylanthracene

Uniqueness

Compared to similar compounds, 9-Bromo-10-(4-isopropylphenyl)anthracene is unique due to the presence of the bromine atom, which can significantly influence its reactivity and photophysical properties. This makes it particularly useful in applications where specific reactivity or photophysical behavior is desired .

Properties

CAS No.

400607-00-3

Molecular Formula

C23H19Br

Molecular Weight

375.3 g/mol

IUPAC Name

9-bromo-10-(4-propan-2-ylphenyl)anthracene

InChI

InChI=1S/C23H19Br/c1-15(2)16-11-13-17(14-12-16)22-18-7-3-5-9-20(18)23(24)21-10-6-4-8-19(21)22/h3-15H,1-2H3

InChI Key

CIJKUMVPXMVZHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br

Origin of Product

United States

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